4-(5-Chloropyrimidin-2-yl)-2,6-dimethylmorpholine

BCL6 inhibition TR-FRET SAR

The compound 4-(5-Chloropyrimidin-2-yl)-2,6-dimethylmorpholine (CAS 2034514-60-6) is a synthetic small molecule featuring a chloropyrimidine core directly linked to a 2,6-dimethylmorpholine moiety. Its primary documented role is as a key structural component within a series of potent BCL6 inhibitors, as revealed by X-ray crystallography.

Molecular Formula C10H14ClN3O
Molecular Weight 227.69
CAS No. 2034514-60-6
Cat. No. B2574044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(5-Chloropyrimidin-2-yl)-2,6-dimethylmorpholine
CAS2034514-60-6
Molecular FormulaC10H14ClN3O
Molecular Weight227.69
Structural Identifiers
SMILESCC1CN(CC(O1)C)C2=NC=C(C=N2)Cl
InChIInChI=1S/C10H14ClN3O/c1-7-5-14(6-8(2)15-7)10-12-3-9(11)4-13-10/h3-4,7-8H,5-6H2,1-2H3
InChIKeyZHOKATLRXNWADK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(5-Chloropyrimidin-2-yl)-2,6-dimethylmorpholine (CAS 2034514-60-6): Structural Core and Research Provenance


The compound 4-(5-Chloropyrimidin-2-yl)-2,6-dimethylmorpholine (CAS 2034514-60-6) is a synthetic small molecule featuring a chloropyrimidine core directly linked to a 2,6-dimethylmorpholine moiety. Its primary documented role is as a key structural component within a series of potent BCL6 inhibitors, as revealed by X-ray crystallography [1]. This places it within the domain of chemotypes targeting protein-protein interactions in oncology, specifically for B-cell lymphoma research.

Why 4-(5-Chloropyrimidin-2-yl)-2,6-dimethylmorpholine Cannot Be Substituted with Generic Pyrimidine-Morpholine Analogs


Generic substitution within the chloropyrimidine-morpholine chemical space is not feasible due to the critical influence of substituent position and heteroatom identity on target engagement and biological function. In the context of BCL6 inhibition, the shift from a pyrimidine to a pyridine core resulted in a loss of potency, as demonstrated by matched-pair analysis of related compounds (e.g., comparing analogs 25a and 26c) [1]. Furthermore, while a structurally simpler morpholine analog (20a) showed fourfold better potency than the corresponding piperidine (20b), the subsequent addition of the 2,6-dimethyl groups on the morpholine ring (as in the target compound's related analog 25a) was essential for driving potency into the submicromolar range [1]. These findings confirm that unvalidated substitutions at the heterocycle core or on the morpholine ring cannot guarantee comparable biological activity.

Quantitative Differentiation Evidence for 4-(5-Chloropyrimidin-2-yl)-2,6-dimethylmorpholine Against Closest Analogs


Potency Enhancement via 2,6-Dimethylmorpholine Substitution in BCL6 TR-FRET Assay

In a medicinal chemistry campaign for BCL6 inhibitors, the addition of 2,6-dimethyl groups to a core morpholine-pyrimidine scaffold led to a significant increase in biochemical potency. The parent morpholine (compound 20a) was compared directly to the 2,6-dimethylmorpholine analog (compound 25a, which incorporates the target compound's core). This modification was part of a broader strategy where increasing steric bulk was found to generally enhance activity in the TR-FRET assay [1].

BCL6 inhibition TR-FRET SAR lymphoma

Confirmed Binding Mode via X-ray Crystallography in Complex with BCL6

A high-resolution crystal structure of a compound (25a) bearing the exact 4-(5-chloropyrimidin-2-yl)-2,6-dimethylmorpholine core bound to the human BCL6 BTB domain has been deposited (PDB ID: 6TOL) [1]. This structure confirms that the core fragment engages the target via key interactions, including hydrogen bonds with the pyrimidine nitrogen atoms and hydrophobic contacts with Tyr58, a canonical binding mode shared with potent degraders. This experimental structure is not available for the simpler morpholine analogs lacking the 2,6-dimethyl substitution.

X-ray crystallography BCL6 BTB domain binding mode structure-based drug design

Advantageous Microsomal Stability of the Morpholine Chemotype over Piperidine Analogs

The morpholine-containing series, including the analog bearing the 4-(5-chloropyrimidin-2-yl)-2,6-dimethylmorpholine core (compound 25a), demonstrated lower microsomal clearance compared to the more lipophilic piperidine analogs (e.g., 24a and 24b) [1]. This observation was a key decision point in the medicinal chemistry program, leading the team to focus on optimizing the morpholine series to improve pharmacokinetic properties for in vivo studies.

microsomal stability metabolic clearance ADME PK

Recommended Research and Procurement Scenarios for 4-(5-Chloropyrimidin-2-yl)-2,6-dimethylmorpholine


Structure-Guided Optimization of BCL6 Inhibitors and Degraders

Procurement of this compound is highly valuable for teams conducting structure-based drug design on the BCL6 target. The well-characterized binding mode of an analog bearing this exact core (PDB: 6TOL) provides a validated starting point for fragment growth, scaffold hopping, or PROTAC linker attachment, guided by high-resolution structural data [1].

Scaffold-Hopping from Piperidine to Morpholine Cores for Metabolic Stability

When a piperidine-based lead series shows high metabolic clearance, this compound serves as a key intermediate for scaffold hopping. Evidence from the same chemical series confirms that switching to the morpholine core lowers in vitro microsomal clearance, a proven strategy to improve the ADME profile of a lead series [1].

Synthesis of Matched Molecular Pairs for Quantifying Fragment Contributions to Target Affinity

The compound is ideal for generating definitive matched molecular pairs. By synthesizing and testing the final compound alongside its unsubstituted morpholine analog (from compound 20a), researchers can precisely quantify the contribution of the 2,6-dimethyl groups to both target potency and selectivity, a crucial step in deconvoluting complex SAR [1].

Quote Request

Request a Quote for 4-(5-Chloropyrimidin-2-yl)-2,6-dimethylmorpholine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.